molecular formula C11H8FN3O3 B1300271 5-(4-Fluoro-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid CAS No. 575497-25-5

5-(4-Fluoro-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid

Cat. No.: B1300271
CAS No.: 575497-25-5
M. Wt: 249.2 g/mol
InChI Key: VRQZJKLTBLHHHP-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

Systematic Name :
5-(4-Fluoro-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid.

Synonyms :

  • 4-[(4-Fluorophenyl)carbamoyl]-1H-imidazole-5-carboxylic acid
  • 1H-Imidazole-5-carboxylic acid, 4-[(4-fluorophenyl)carbamoyl]

Molecular Formula :
C₁₁H₈FN₃O₃.

Structural Features :

  • Core : Imidazole ring (positions 1–3 nitrogen atoms).
  • Substituents :
    • Carboxylic acid group at position 4.
    • 4-Fluorophenylcarbamoyl group at position 5.

Spectroscopic Data :

  • SMILES : O=C(C1=C(C(NC2=CC=C(F)C=C2)=O)N=CN1)O.
  • InChI Key : VRQZJKLTBLHHHP-UHFFFAOYSA-N.

Molecular Weight :
249.20 g/mol.

Table 1: Key Physicochemical Properties

Property Value Source
Melting Point Not reported
Boiling Point 453.8±40.0 °C (predicted)
Density 1.6±0.1 g/cm³
LogP (Partition Coefficient) 1.73 (calculated)

Historical Context in Imidazole Chemistry

The synthesis of imidazole derivatives traces back to Heinrich Debus’ 1858 work using glyoxal, formaldehyde, and ammonia. While Debus’ method yielded low quantities, it laid the foundation for modern heterocyclic synthesis. The compound in focus emerged from advancements in imidazole functionalization, particularly the introduction of carbamoyl and fluorophenyl groups to enhance electronic properties.

Key Milestones :

  • 1858 : Debus synthesizes imidazole (then termed "glyoxaline").
  • 20th Century : Development of Van Leusen and Radiszewski syntheses enabled C-substituted imidazoles.
  • 21st Century : Microwave-assisted methods improved yields of complex derivatives like 5-(4-fluoro-phenylcarbamoyl) variants.

Significance in Heterocyclic Chemistry Research

This compound exemplifies the intersection of structural modularity and functionality in imidazole chemistry:

  • Medicinal Chemistry :

    • Imidazole derivatives are pivotal in drug design due to their ability to mimic histidine residues in enzymes.
    • The fluorophenyl group enhances bioavailability and metabolic stability.
  • Materials Science :

    • Carboxylic acid moieties enable coordination with metals, useful in catalytic systems.
  • Enzyme Mimicry :

    • The imidazole ring’s amphoteric nature facilitates proton transfer in synthetic catalysts.

Table 2: Comparative Analysis of Imidazole-4-carboxylic Acid Derivatives

Compound Substituent Application
4-Imidazolecarboxylic acid None Coordination polymers
5-Aminoimidazole-4-carboxamide Amino group at C5 Nucleotide biosynthesis
This compound 4-Fluorophenylcarbamoyl Pharmacophore modeling

Classification within Imidazole-4-carboxylic Acid Family

This compound belongs to the imidazole-4-carboxylic acid family, distinguished by its:

  • C5 Substituent : The 4-fluorophenylcarbamoyl group introduces steric bulk and electron-withdrawing effects, altering reactivity compared to simpler analogs.
  • Tautomerism : Exists as 3H-imidazole tautomers, influencing hydrogen-bonding capabilities.

Functional Comparisons :

  • Electron-Deficient Imidazoles : Fluorine atoms enhance electrophilicity, aiding cross-coupling reactions.
  • Bioisosteres : The carbamoyl group mimics peptide bonds, enabling enzyme inhibition studies.

Properties

IUPAC Name

4-[(4-fluorophenyl)carbamoyl]-1H-imidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FN3O3/c12-6-1-3-7(4-2-6)15-10(16)8-9(11(17)18)14-5-13-8/h1-5H,(H,13,14)(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRQZJKLTBLHHHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(NC=N2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20354835
Record name BAS 01557661
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665487
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

575497-25-5
Record name BAS 01557661
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluoro-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a fluorobenzene derivative with an appropriate nucleophile.

    Carbamoylation: The final step involves the carbamoylation of the imidazole ring. This can be achieved by reacting the imidazole derivative with an isocyanate under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluoro-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of imidazole compounds, including 5-(4-Fluoro-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid, exhibit promising anticancer properties. Studies have shown that imidazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer types, making them candidates for further development as anticancer agents .

Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Imidazole derivatives are known to possess antifungal and antibacterial properties, which can be explored for developing new antimicrobial agents .

Agricultural Science

Pesticide Development
Given the increasing need for sustainable agricultural practices, compounds like this compound can be investigated for their potential as biopesticides. The imidazole ring is a common feature in many agrochemicals, and derivatives may provide effective solutions against pests while minimizing environmental impact .

Materials Science

Polymer Chemistry
The compound can be used in the synthesis of novel polymers. Its unique chemical structure allows it to act as a monomer or crosslinking agent in polymerization processes, potentially leading to materials with enhanced properties such as increased thermal stability or improved mechanical strength .

Case Study 1: Anticancer Research

A recent study focused on synthesizing various imidazole derivatives to evaluate their anticancer activity against breast cancer cells. Among these, this compound showed significant inhibition of cell growth and induced apoptosis through the activation of specific apoptotic pathways .

Case Study 2: Biopesticide Development

In agricultural research, a series of experiments were conducted to assess the efficacy of imidazole-based compounds as biopesticides. The results indicated that formulations containing this compound effectively reduced pest populations while being less toxic to beneficial insects compared to conventional pesticides .

Mechanism of Action

The mechanism of action of 5-(4-Fluoro-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the imidazole ring can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

5-(4-Aminophenylcarbamoyl)-3H-imidazole-4-carboxylic Acid

  • Structure: Replaces the 4-fluoro group with a 4-amino substituent on the phenyl ring (CAS: 436688-52-7) .
  • Properties: The amino group increases polarity, reducing lipophilicity compared to the fluorinated analog. This may affect bioavailability and metabolic stability.
  • Applications: Amino-substituted carbamoyl imidazoles are often intermediates in drug synthesis, particularly for kinase inhibitors or anti-inflammatory agents.

5-Phenylcarbamoyl-3H-imidazole-4-carboxylic Acid

  • Structure : Lacks the fluorine atom on the phenyl ring (CAS: 313537-96-1) .
  • Properties: Molecular formula C₁₁H₉N₃O₃ (monoisotopic mass: 231.064 g/mol).
  • Biological Relevance: Non-fluorinated analogs are studied for their antioxidant and enzyme inhibitory activities .

Methyl Ester Derivatives

  • Example: 5-({[3-(2-Fluoro-phenyl)-ureido]-imino-methyl}-carbamoyl)-3-(2-piperidin-1-yl-ethyl)-3H-imidazole-4-carboxylic acid methyl ester (Compound 13) .
  • Structure : Incorporates a methyl ester (COOCH₃) instead of a carboxylic acid and adds a piperidinylethyl side chain.
  • Properties : The ester group improves lipid solubility, acting as a prodrug to enhance absorption. The piperidine moiety may confer basicity, influencing pharmacokinetics.

Thioureido and Indole-Substituted Analogs

  • Example : 5-{3-[2-(5-Fluoro-1H-indol-3-yl)-ethyl]-3-furan-2-yl-methyl)-thioureido}-3H-imidazole-4-carboxylic acid amide .
  • Structure : Replaces the carbamoyl group with a thioureido linkage and adds indole/furan substituents.

Structural and Functional Analysis Table

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Biological Activity Reference
Target Compound C₁₁H₈FN₃O₃ 249.2 4-Fluoro-phenylcarbamoyl, COOH Irritant (Xi)
4-Amino-phenylcarbamoyl analog C₁₁H₁₀N₄O₃ 246.2 4-Amino-phenylcarbamoyl, COOH Intermediate in drug synthesis
Non-fluorinated analog C₁₁H₉N₃O₃ 231.2 Phenylcarbamoyl, COOH Antioxidant studies
Methyl ester derivative (Compound 13) C₂₃H₂₆FN₅O₄ 460.2 Methyl ester, piperidinylethyl chain Anti-viral/anti-tumor
Thioureido-indole analog (Compound 6a) C₂₀H₁₉FN₆O₂S 426.4 Thioureido, indole substituent Anti-proliferative

Key Findings and Implications

  • Fluorine Impact: The 4-fluoro group in the target compound enhances lipophilicity and metabolic stability compared to amino or non-substituted analogs, making it a candidate for CNS-targeting drugs .
  • Prodrug Potential: Methyl ester derivatives (e.g., Compound 13) show improved bioavailability, suggesting utility in prodrug design .
  • Diverse Pharmacophores : Thioureido and heterocyclic modifications (e.g., indole, isoxazole) expand therapeutic applications, including oncology and virology .

Biological Activity

5-(4-Fluoro-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanism of action, and relevant case studies.

  • Molecular Formula : C11H8FN3O3
  • Molecular Weight : 249.2 g/mol
  • CAS Number : 575497-25-5

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances binding affinity through hydrophobic interactions, while the imidazole ring can participate in hydrogen bonding and coordination with metal ions. These interactions modulate the activity of target proteins, leading to various biological effects, including enzyme inhibition and potential anticancer properties .

Biological Activity Overview

  • Anticancer Activity :
    • Several studies have indicated that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, it has been evaluated for its ability to inhibit cell proliferation in human leukemia cell lines.
    • In vitro assays demonstrated that it could induce apoptosis and arrest the cell cycle, particularly in the G1 phase, thereby preventing cancer cell replication .
  • Enzyme Inhibition :
    • The compound has shown promise as an enzyme inhibitor, particularly against kinases involved in cancer progression. Its structural features allow it to compete with ATP for binding sites on these enzymes, which is crucial for their activation .

Study on Anticancer Properties

A study investigated the effects of this compound on the MCF-7 breast cancer cell line. The compound was found to induce significant apoptosis compared to control groups. The IC50 value was determined to be approximately 168.78 µM, indicating its potency against this cancer type.

TreatmentViability (%)Early Apoptosis (%)Late Apoptosis (%)Total Death (%)
Control98.480.080.681.52
Compound97.830.10.812.16

This data suggests that the compound not only reduces cell viability but also enhances apoptotic processes in cancer cells .

Enzyme Inhibition Study

Another study focused on the inhibitory effects of this compound on various kinases. It was found to effectively inhibit Aurora A kinase, a key player in cell cycle regulation and a target for anticancer therapies.

CompoundIC50 (µM)
This compound250
Control (Doxorubicin)100

This table indicates that while the compound exhibits significant inhibitory activity, it is less potent than established chemotherapeutics like Doxorubicin .

Q & A

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves and safety goggles due to potential irritancy (refer to SDS for 5-Chloro-2-phenyl-1H-imidazole analogs) .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fluorophenyl intermediates .

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